4-Hexylphenyl ethyl sulfide
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Overview
Description
4-Hexylphenyl ethyl sulfide is an organic sulfur compound with the molecular formula C14H22S and a molecular weight of 222.39 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexylphenyl ethyl sulfide typically involves the reaction of 4-hexylphenol with ethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Hexylphenyl ethyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atom and the phenyl ring in the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of the corresponding thiol.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents. These reactions are usually carried out under acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
4-Hexylphenyl ethyl sulfide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it a valuable intermediate in various organic reactions.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Hexylphenyl ethyl sulfide involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, leading to the modulation of their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions contribute to the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
4-Hexylphenol: Similar to 4-Hexylphenyl ethyl sulfide, 4-Hexylphenol contains a hexyl group attached to a phenyl ring. it lacks the sulfur atom, which significantly alters its chemical properties and reactivity.
Phenyl Ethyl Sulfide: This compound contains a phenyl ring attached to an ethyl sulfide group. While it shares the sulfide functionality with this compound, the absence of the hexyl group results in different physical and chemical properties.
Uniqueness: The presence of both the hexyl group and the ethyl sulfide group in this compound imparts unique chemical properties to the compound.
Properties
IUPAC Name |
1-ethylsulfanyl-4-hexylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22S/c1-3-5-6-7-8-13-9-11-14(12-10-13)15-4-2/h9-12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXCWFLBKSNRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.39 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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